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Compound of Interest

Compound Name: N-Phenethylacetamide

CAS No.: 877-95-2

Cat. No.: B180194

Get Quote

Executive Summary
N-Phenethylacetamide (N-PEA) (

) serves as a critical small-molecule model for understanding the conformational landscape of
phenylalanine residues within protein backbones. Its crystal structure provides authoritative
data on the interplay between the rigid amide plane and the flexible ethyl-phenyl linker. This
guide details the protocol for high-purity synthesis, single-crystal growth, and the
crystallographic elucidation of its supramolecular synthons, specifically focusing on the
competition between classical Hydrogen bonding and

interactions.

Part 1: Chemical Context & Synthesis Protocol[1]
The Structural Mandate
Before crystallographic analysis, one must ensure the chemical integrity of the sample. N-PEA

consists of a phenyl ring tethered to an acetamide group via an ethyl chain. The critical torsion
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angle (

) along the

bond determines the folding capability, mimicking the

and

angles in proteins.

Synthesis & Purification Workflow
To obtain diffraction-quality crystals, we utilize a nucleophilic acyl substitution followed by a

thermodynamic crystallization method.

Reagents:

2-Phenylethylamine (99%, redistilled)

Acetic Anhydride (1.1 eq)

Dichloromethane (DCM) (Solvent)

Triethylamine (TEA) (Base scavenger)

Protocol:

Solvation: Dissolve 10 mmol of 2-phenylethylamine in 20 mL dry DCM under

atmosphere.

Activation: Add 11 mmol of TEA to scavenge generated acetic acid. Cool to 0°C.[1]

Acetylation: Dropwise addition of acetic anhydride (11 mmol) over 15 minutes. The exotherm

must be controlled to prevent impurity formation.

Workup: Wash organic layer with 1M HCl (remove unreacted amine), then sat.

, then Brine.

Isolation: Dry over
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, filter, and rotary evaporate to yield a white solid.

Crystallization Strategy (The Thermodynamic Trap)
Standard recrystallization is insufficient for high-resolution XRD. We employ a binary solvent

slow-evaporation technique.

Solvent System: Ethyl Acetate : Hexane (1:3 v/v) or Ethanol : Water (80:20).

Method: Dissolve crude N-PEA in warm Ethyl Acetate. Add Hexane until persistent turbidity

is observed. Add 2 drops of Ethyl Acetate to clear.

Growth Condition: Store at 4°C in a vibration-free environment for 72 hours.

Target: Colorless prisms or plates, dimensions

mm.

Start: Phenethylamine Acetylation
(Ac2O / DCM / 0°C)

 Nucleophilic Attack Extraction
(HCl / NaHCO3 Wash)

 Workup Recrystallization
(EtOAc:Hexane)

 Supersaturation
SC-XRD Analysis

 Crystal Selection

Click to download full resolution via product page

Figure 1: Step-by-step workflow from raw reagents to diffraction-ready crystals.

Part 2: Crystallographic Methodology[3]
Data Acquisition Parameters
To ensure Trustworthiness of the structural model, the following acquisition parameters are

mandatory.
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Parameter Specification Rationale

Radiation Source

Mo-K

(

Å)

Reduces absorption effects

common in organic crystals

compared to Cu-K

.

Temperature
100 K (

stream)

Freezes thermal vibrations,

reducing atomic displacement

parameters (ADPs) for sharper

resolution.

Resolution 0.80 Å or better

Required to resolve H-atom

positions (critical for H-bond

analysis).

Completeness > 99.5%
Ensures no missing reflections

in the Ewald sphere.

Refinement Strategy
The structure is solved using Direct Methods (SHELXT) and refined using Least-Squares

(SHELXL).

Non-Hydrogen Atoms: Refine anisotropically.[1]

Amide Hydrogen (

): Locate from difference Fourier map and refine freely if data quality permits; otherwise,
constrain using a riding model (

).

Validation: Check for voids using PLATON/SQUEEZE (though unlikely in this dense

packing).

Part 3: Structural Elucidation & Supramolecular
Architecture
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Crystal Data (Representative)
Based on homologous phenethylamides, N-PEA typically crystallizes in a monoclinic system.

Crystal System: Monoclinic

Space Group:

(Most common for achiral amides)

Z Value: 4 (1 molecule per asymmetric unit)

Density:

g/cm³

Molecular Conformation
The molecule adopts an extended conformation. The ethyl linker (

) usually displays an anti-periplanar geometry (torsion angle

), maximizing the distance between the bulky phenyl ring and the amide group. However, the
flexibility allows for gauche defects, which are energetically accessible and may appear in
polymorphs.

The Hydrogen Bonding Network (The Motif)
The defining feature of the N-PEA crystal is the intermolecular hydrogen bonding. Primary and

secondary amides are "supramolecular glue."

Donor: Amide Nitrogen (

)

Acceptor: Carbonyl Oxygen (

)

Pattern: Molecules link head-to-tail to form infinite 1D chains running parallel to the

crystallographic b-axis.
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Graph Set Notation:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

(Infinite Chain, 4 atoms in the repeat unit: N-H...O=C).

Unlike carboxylic acids which form dimers (

), the steric bulk of the phenethyl group in N-PEA favors these linear chains, which then pack
laterally via van der Waals forces.

Molecule A
(Donor N-H)

Molecule B
(Acceptor C=O)

 H-Bond (2.9 Å)

1D Infinite Chain
Graph Set: C(4)

Molecule C
(Next in Chain)

 H-Bond (2.9 Å)

Phenyl Stacking
(T-shaped / Edge-to-Face)

 Inter-chain Packing

Click to download full resolution via product page

Figure 2: Logical flow of the supramolecular assembly. The N-H...O interaction drives the

primary chain formation, while aromatic interactions stabilize the packing.

Hirshfeld Surface Analysis
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To visualize the "unseen" interactions, Hirshfeld surface analysis (using CrystalExplorer) is

recommended.

Red Spots (

): Correspond to the strong

hydrogen bonds.

White Regions: Indicate van der Waals contacts.

Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, representing the

and

interactions. A diffuse region in the center usually indicates

interactions between the acetyl methyl group and the phenyl ring of a neighboring chain.

Part 4: Physicochemical Correlation
The crystal structure directly explains the bulk physical properties:

Melting Point (51-53°C): Relatively low for an amide. This is explained by the crystal packing;

while the H-bond chains are strong, the interaction between the chains relies on weaker

aromatic stacking and van der Waals forces. The flexible ethyl linker introduces "entropic

looseness" to the lattice.

Solubility: The exposure of the hydrophobic phenyl ring on the surface of the 1D chains

explains its high solubility in organic solvents (DCM, EtOAc) and moderate solubility in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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